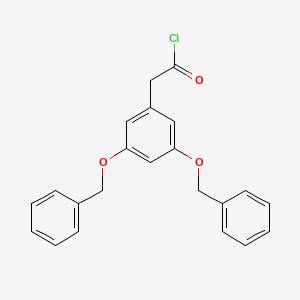
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is an organic compound with a complex structure It is a derivative of benzeneacetyl chloride, featuring two phenylmethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- typically involves the reaction of benzeneacetyl chloride with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The phenylmethoxy groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used to hydrolyze the acyl chloride group.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Oxidation: Oxidation of the phenylmethoxy groups can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can lead to the formation of benzyl alcohol derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acyl chlorides.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- involves its reactivity as an acyl chloride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the acyl chloride group, making it highly reactive towards nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetyl chloride: The parent compound, lacking the phenylmethoxy groups.
Phenylacetyl chloride: Similar structure but with a phenyl group instead of the benzene ring.
Benzoyl chloride: Another acyl chloride with a benzene ring but without the acetyl group.
Uniqueness
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is unique due to the presence of two phenylmethoxy groups, which can influence its reactivity and physical properties. These groups can provide steric hindrance and electronic effects that differentiate it from other acyl chlorides.
Propriétés
Numéro CAS |
65690-33-7 |
|---|---|
Formule moléculaire |
C22H19ClO3 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2-[3,5-bis(phenylmethoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C22H19ClO3/c23-22(24)13-19-11-20(25-15-17-7-3-1-4-8-17)14-21(12-19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2 |
Clé InChI |
VETQMFFAUYBYLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)Cl)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


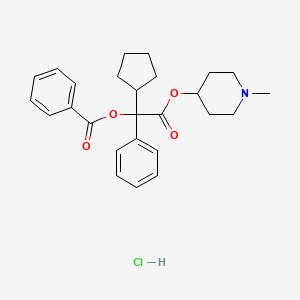
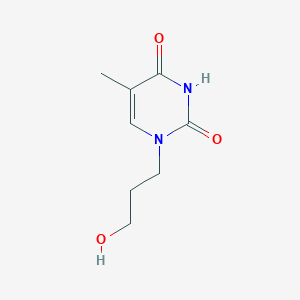

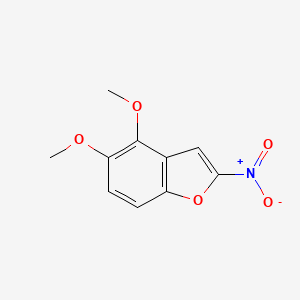
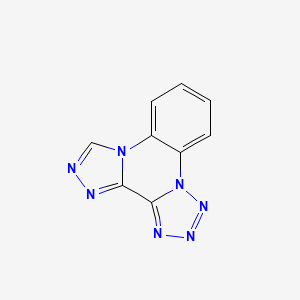
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
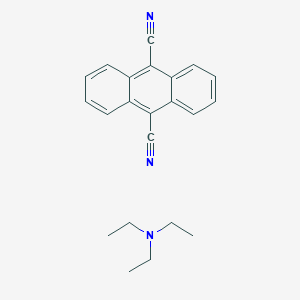
![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)

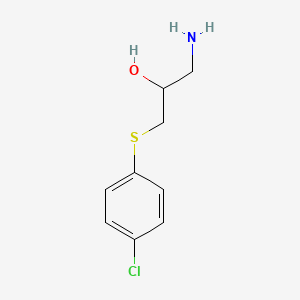
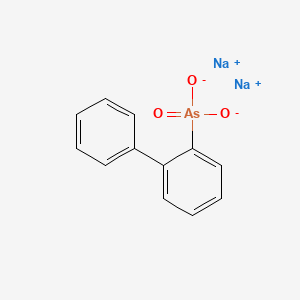
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
